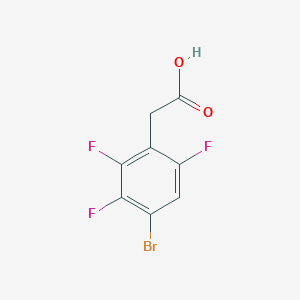

![molecular formula C16H23NO5 B1303822 3-[(叔丁氧羰基)氨基]-3-(4-乙氧基苯基)丙酸 CAS No. 453557-72-7](/img/structure/B1303822.png)

3-[(叔丁氧羰基)氨基]-3-(4-乙氧基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

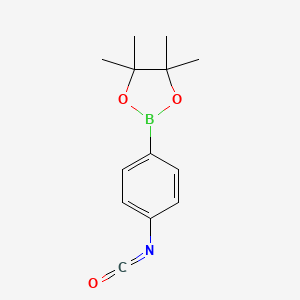

The compound 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid is a chemical of interest in various fields of research, particularly in the synthesis of peptides and as a potential biomarker for exposure to certain antioxidants. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their applications, which can be informative for understanding the broader context of this type of chemical structure.

Synthesis Analysis

The synthesis of related compounds, such as N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, has been reported with high yields and is used as a handle in solid-phase synthesis of peptide alpha-carboxamides . The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis due to its stability under various conditions and its ease of removal. The synthesis of enantiomerically pure compounds, such as the neuroexcitant ATPA, involves the use of Boc-protected intermediates, indicating the importance of this functional group in the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid would include a tert-butoxycarbonyl group attached to an amino group, which is a common feature in Boc-protected amino acids and related compounds. This functional group is crucial for protecting the amino group during synthetic procedures and can be removed under acidic conditions without affecting other sensitive functional groups in the molecule .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to be stable under various conditions but can be removed by acidolysis, as demonstrated in the synthesis of peptide alpha-carboxamides . The presence of an ethoxyphenyl group in the compound suggests potential interactions with other chemical entities through its aromatic ring, which could be exploited in further synthetic applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid are not discussed in the provided papers, the properties of similar Boc-protected compounds can be inferred. These compounds are typically solid at room temperature and may require specific conditions for solubility and reactivity. The Boc group increases the steric bulk of the molecule, which can influence its reactivity and interaction with other molecules .

科学研究应用

生物降解和环境归宿

对与叔丁氧羰基相关结构的化合物乙基叔丁基醚 (ETBE) 的生物降解和环境归宿的研究揭示了土壤和地下水中微生物降解途径的见解。已经发现能够通过好氧过程降解 ETBE 的微生物,以乙氧基碳的酶促羟基化作为第一步。这种降解会导致各种中间体,例如乙醛和叔丁醇,突出了基于醚的化合物的环境归宿 (Thornton 等人,2020 年)。

对土壤和有机质的吸附

已经综述了苯氧基除草剂的吸附行为,包括与乙氧基和丙酸成分在结构上相似的化合物。这项研究表明,对土壤和有机质的吸附受土壤参数(如 pH 值和有机碳含量)的影响。了解吸附行为对于评估此类化合物的环境迁移率和持久性至关重要 (Werner 等人,2012 年)。

致癌物代谢物生物标志物

对人类尿液致癌物代谢物的研究提供了特定化学化合物在癌症研究中的作用的见解。各种代谢物的检测,包括源自芳香胺、亚硝胺和其他致癌物的代谢物,强调了化学分析在了解接触潜在致癌物及其代谢途径中的重要性 (Hecht,2002 年)。

抗氧化和药理活性

对与咖啡酸衍生物相关的绿原酸 (CGA) 的研究突出了其多样化的生物和药理作用,包括抗氧化、抗炎和神经保护作用。CGA 举例说明了天然酚类化合物在治疗各种疾病中的治疗潜力,展示了具有抗氧化特性的化学化合物在医学研究中的更广泛应用 (Naveed 等人,2018 年)。

在非色谱生物分离过程中的应用

三相分配 (TPP) 是一种与生物活性分子的分离和纯化相关的方法,展示了叔丁醇和相关化合物在增强生物分离过程中的应用。该方法在分离蛋白质、酶和小分子有机化合物方面的效率展示了叔丁醇衍生物在生物分离和纯化技术中的多功能性 (Yan 等人,2018 年)。

安全和危害

未来方向

属性

IUPAC Name |

3-(4-ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)13(10-14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTLOCLQIAZRFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201156636 |

Source

|

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201156636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid | |

CAS RN |

453557-72-7 |

Source

|

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201156636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)

![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)

![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)

![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)

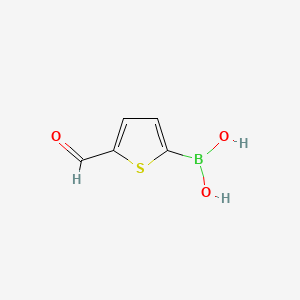

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)